molecular formula C20H17FN4OS2 B2725143 5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105218-83-4

5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2725143
CAS RN: 1105218-83-4
M. Wt: 412.5
InChI Key: KSOFLYRHMDWBKB-UHFFFAOYSA-N
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Description

5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H17FN4OS2 and its molecular weight is 412.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

The compound's relevance in antimicrobial research is highlighted by its structural analogs. For instance, the synthesis of triazoles and their evaluation for antimicrobial activities demonstrate the significance of fluorobenzyl and thiazolopyridazinone derivatives in combating microbial infections. These compounds exhibit moderate to good antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Bayrak et al., 2009).

Anticancer Applications

In anticancer research, the structural relatives of "5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one" have shown promise. For example, fluorobenzyl-thiazolopyridazinone hybrids exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and CNS cancers. These findings point to the compound's potential as a scaffold for developing novel anticancer agents with low toxicity (Hammam et al., 2005).

Molecular Docking Studies

Molecular docking studies involving analogs of "5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one" have revealed their potential interactions with biological targets. These studies are crucial for understanding the compound's mechanism of action at the molecular level and for designing more effective therapeutic agents. For example, sulfur-containing pyrazole-pyridine hybrids have been developed and analyzed for their binding affinities to microbial DNA gyrase, offering insights into their antimicrobial potency and suggesting further applications in drug discovery (Desai et al., 2022).

properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4OS2/c21-14-6-3-5-13(11-14)12-25-19(26)17-18(16(23-25)15-7-4-10-27-15)28-20(22-17)24-8-1-2-9-24/h3-7,10-11H,1-2,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOFLYRHMDWBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC4=CC(=CC=C4)F)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

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